molecular formula C15H13N3O B2504617 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 2097936-92-8

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2504617
CAS No.: 2097936-92-8
M. Wt: 251.289
InChI Key: UNWSIOUYBWWWHK-UHFFFAOYSA-N
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Description

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an imino group, a tetrahydroquinazolinone core, and a 4-methylphenyl substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 4-methylbenzaldehyde with anthranilic acid, followed by cyclization and imination reactions. The general synthetic route can be summarized as follows:

    Condensation Reaction: 4-methylbenzaldehyde reacts with anthranilic acid in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the tetrahydroquinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Imino-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-one: Similar structure but lacks the 4-methyl substituent on the phenyl ring.

    4-Imino-3-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazolin-2-one: Contains a chlorine substituent instead of a methyl group.

    4-Imino-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-2-one: Features a methoxy group on the phenyl ring.

Uniqueness

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the presence of the 4-methylphenyl substituent, which can influence its chemical reactivity and biological activity. This structural variation may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

4-amino-3-(4-methylphenyl)quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)17-15(18)19/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOPQIJPKDNIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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